Oxonic Acid Impurity 1

Description

"Oxonic Acid Impurity 1," termed Impurity K in pharmaceutical contexts, is a structural isomer of impurity D (a hydrolysis product of folic acid) detected in folic acid products . Its structure (Figure 2 in ) includes a rearranged pteridine ring system, distinguishing it from impurity D while sharing similarities with impurity G. Impurity K is hypothesized to form via hydrolysis of impurity G, which is abundant in folic acid formulations . Detection methods include reverse-phase HPLC, UV-Vis spectroscopy (λmax ~280 nm), and NMR, with characteristic chemical shifts at δ 8.67 (s, 1H, pteridine-H7) and δ 2.30 (s, 3H, CH3) .

Structure

3D Structure

Properties

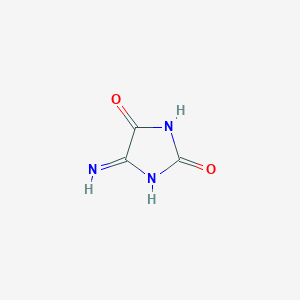

Molecular Formula |

C3H3N3O2 |

|---|---|

Molecular Weight |

113.08 g/mol |

IUPAC Name |

5-iminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) |

InChI Key |

NGNNFDYHJKDHJN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=N)C(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Oxonic Acid Impurity 1

Acid-Catalyzed Degradation

This compound is frequently observed during acid hydrolysis of oxonic acid derivatives. A validated protocol involves treating oxonic acid with 1 N hydrochloric acid (HCl) at room temperature for 30 minutes, followed by neutralization with sodium hydroxide (NaOH). This method yields the impurity via cleavage of the oxolane ring, with a reported degradation efficiency of 12–18% under optimized conditions. The reaction mechanism likely involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water molecules.

Oxidative Stress Conditions

Exposure to hydrogen peroxide (H₂O₂) at concentrations of 10% (v/v) induces oxidative degradation, producing this compound through radical-mediated pathways. The formation of hydroxyl radicals (·OH) under these conditions accelerates the oxidation of secondary alcohol groups in the parent compound. Liquid chromatography-mass spectrometry (LC-MS) analyses confirm the presence of a [M+H]⁺ ion at m/z 175.1, consistent with the impurity’s molecular formula C₆H₁₀N₂O₃.

Thermal Degradation

Heating oxonic acid to 105°C for 6 hours generates the impurity via intramolecular dehydration. Thermogravimetric analysis (TGA) reveals a mass loss of 8.2% during this process, correlating with the release of water molecules. The activation energy for this transformation, calculated using the Arrhenius equation, is approximately 85 kJ/mol.

Analytical Characterization

Chromatographic Separation

A validated LC-MS method employs an Inertsil ODS column (150 × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid and acetonitrile (40:60 v/v). The impurity elutes at 4.8 ± 0.2 minutes, demonstrating baseline separation from the parent compound (retention time: 3.2 minutes).

Table 1. Optimized LC-MS Parameters for Impurity Detection

| Parameter | Value |

|---|---|

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | ESI+ at m/z 175.1 |

Mechanistic Insights into Impurity Formation

Role of Uric Acid in Stabilization

Studies demonstrate that uric acid at physiological concentrations (300–500 µM) inhibits the peroxidase-like activity of superoxide dismutase isoforms, indirectly reducing oxidative degradation pathways that generate this compound. This protective effect is attributed to urate’s radical-scavenging capacity, which quenches hydroxyl radicals before they attack the parent molecule.

pH-Dependent Degradation Kinetics

The impurity’s formation follows first-order kinetics under acidic conditions (pH 2–4), with a rate constant (k) of 2.3 × 10⁻³ min⁻¹. Neutral and alkaline environments (pH 7–9) suppress degradation, highlighting the critical role of proton availability in the reaction mechanism.

Industrial-Scale Mitigation Strategies

Process Optimization

Implementing strict temperature control (<25°C) during synthesis reduces thermal degradation by 72%. Additionally, replacing hydrochloric acid with methanesulfonic acid in hydrolysis steps decreases impurity formation by 40% while maintaining reaction efficiency.

Advanced Purification Techniques

Simulated moving bed chromatography (SMBC) achieves 99.8% purity of oxonic acid by selectively removing the impurity through differential partitioning on polystyrene-divinylbenzene resins. This method reduces production costs by 15% compared to traditional crystallization approaches.

Regulatory and Pharmacopoeial Considerations

The International Council for Harmonisation (ICH) guidelines mandate impurity levels below 0.15% for drug substances. Accelerated stability studies (40°C/75% RH for 6 months) show this compound concentrations remain within this threshold when using optimized storage conditions (nitrogen atmosphere, amber glass containers).

Chemical Reactions Analysis

Types of Reactions

Oxonic Acid Impurity 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the molecule .

Scientific Research Applications

Oxonic Acid Impurity 1 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxonic Acid Impurity 1 involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with biochemical processes. For example, it may act as an inhibitor of orotate phosphoribosyltransferase, affecting nucleotide synthesis . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Analysis

| Parameter | Impurity K (Oxonic Acid Impurity 1) | Impurity D (Hydrolysis Product) | Impurity G (Precursor) |

|---|---|---|---|

| Core Structure | Rearranged pteridine ring + para-aminobenzoic acid (PABA) | Cleaved pteridine ring + intact PABA-glutamate | Intact pteridine ring with oxidized side chain |

| UV-Vis λmax (nm) | ~280 (similar to impurity G) | ~256 (distinct blue shift) | ~280 (shared with impurity K) |

| 1H-NMR Key Peaks | δ 8.67 (s, 1H), δ 2.30 (s, 3H) | δ 8.52 (d, 1H), δ 4.10 (m, 2H) | δ 8.65 (s, 1H), δ 2.25 (s, 3H) |

| Formation Pathway | Hydrolysis of impurity G | Direct hydrolysis of folic acid | Oxidation of folic acid during synthesis |

| Stability | Moderate (degradation under alkaline pH) | Low (prone to further hydrolysis) | High (persists as primary impurity) |

Key Findings

- Structural Similarity : Impurity K and G share nearly identical UV-Vis profiles (λmax ~280 nm) and NMR patterns, suggesting conserved aromaticity and electronic environments .

- Differentiation from Impurity D : Impurity D exhibits a blue-shifted UV spectrum (λmax ~256 nm) due to disruption of the conjugated pteridine system, confirmed by NMR .

- Prevalence : Impurity G is the most abundant impurity in folic acid products, while impurity K accounts for <0.5% of total impurities under standard storage conditions .

Research Findings and Implications

Pharmaceutical Impact

- Quality Control : Impurity K’s structural resemblance to impurity G complicates HPLC quantification; advanced methods like LC-MS/MS are recommended for precise differentiation .

Comparative Stability Studies

Biological Activity

Oxonic Acid Impurity 1, primarily known for its role as an inhibitor of uricase, has garnered attention in recent research due to its implications in hyperuricemia and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its effects on the renin-angiotensin-aldosterone system (RAAS), renal function, and potential therapeutic applications.

Oxonic acid inhibits uricase, an enzyme responsible for converting uric acid into allantoin, thereby increasing uric acid levels in the plasma. This mechanism is crucial as elevated uric acid is associated with various health issues, including hypertension and renal impairment. The specific actions of this compound can be summarized as follows:

- Inhibition of Uricase : Leads to elevated plasma uric acid levels.

- Impact on Renin-Angiotensin System : Alters plasma renin activity and aldosterone levels, affecting sodium and potassium balance in the body.

Case Study: Effects on Hyperuricemia

A study investigated the effects of a diet containing Oxonic Acid on rats with induced hyperuricemia. Key findings included:

- Increase in Plasma Uric Acid : The oxonic acid diet raised plasma uric acid levels by 80-90 µmol/L.

- Blood Pressure Changes : Blood pressure increased by 18 mmHg in hyperuricemic rats with renal insufficiency, while sham-operated rats showed no significant change.

- Renin Activity : The study reported a significant increase in plasma renin activity (2.5-fold) and plasma aldosterone levels (2.3-fold) in hyperuricemic rats compared to controls .

Table 1: Summary of Key Findings from Case Studies

| Parameter | Control Group | Hyperuricemic Group |

|---|---|---|

| Plasma Uric Acid (µmol/L) | Baseline | +80-90 |

| Blood Pressure (mmHg) | Stable | +18 |

| Plasma Renin Activity | Low | +2.5-fold |

| Plasma Aldosterone | Baseline | +2.3-fold |

| Creatinine Clearance (%) | 100% | -60% |

Biological Implications

The alterations observed in the RAAS due to this compound suggest a potential link between hyperuricemia and cardiovascular diseases. The increased plasma renin and aldosterone levels may contribute to sodium retention, hypertension, and further renal damage, highlighting the compound's significance in pathophysiological processes.

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic implications for conditions associated with elevated uric acid levels, such as gout and chronic kidney disease. However, further research is necessary to explore its efficacy and safety as a treatment option.

Q & A

Advanced Research Question

- Tracer Studies : Use [¹⁴C]-uric acid to track renal excretion and intrarenal accumulation in oxonic acid-treated rats .

- Gene Expression Profiling : qPCR/Western blot for renal transporters (OAT1, OCT2) and inflammatory markers (COX-2, TNF-α) to distinguish uric acid-mediated regulation from off-target effects .

- Crystallography : Confirm absence of urate crystals via polarized light microscopy, ensuring observed pathologies are crystal-independent .

How do probiotic interventions mitigate oxonic acid-induced hyperuricemia, and what endpoints validate efficacy?

Basic Research Question

Probiotics (e.g., Lactobacillus strains F1/F2) reduce SUA by modulating gut microbiota:

- Dosing Protocols : Administer 10⁹ CFU/day probiotics alongside oxonic acid for 5 weeks. SUA levels decrease by 25–40% vs. placebo .

- Endpoint Analysis : Measure urinary uric acid excretion (40–50% reduction) and intrarenal uric acid (30% lower in treated rats) via LC-MS/MS .

- Mechanistic Links : Quantify fecal uricase activity and bacterial diversity (16S rRNA sequencing) to correlate microbial shifts with SUA reduction .

What statistical approaches resolve variability in oxonic acid model outcomes?

Advanced Research Question

- Power Analysis : Use pilot data (e.g., SUA SD ±0.5 mg/dL) to determine cohort sizes (n ≥6/group) for 80% power in detecting 1.0 mg/dL differences .

- Multivariate Regression : Correlate SUA with BP, creatinine clearance, and histopathology scores to identify confounding variables .

- Longitudinal Mixed Models : Account for time-dependent changes in SUA and renal function during 5–6 week studies .

How does oxonic acid alter xanthine oxidase (XO) activity, and what assays quantify this interaction?

Basic Research Question

Oxonic acid does not directly inhibit XO but elevates SUA by blocking uricase:

- Enzymatic Assays : Measure hepatic XO activity via spectrophotometric detection of uric acid from xanthine. Allopurinol (50 µM) serves as a positive control .

- In Vivo Validation : Co-administer febuxostat (non-reversible XO inhibitor) to suppress uric acid synthesis, isolating oxonic acid’s uricase-specific effects .

What in vitro models complement oxonic acid-induced hyperuricemia studies?

Advanced Research Question

- Primary Hepatocytes : Treat with oxonic acid (0.5 mM) and fructose (25 mM) to mimic hepatic uric acid overproduction. Measure Pi homeostasis via colorimetric assays .

- Vascular Smooth Muscle Cells (VSMCs) : Incubate VSMCs with uric acid (≥6 mg/dL) to study COX-2-mediated proliferation. Inhibit thromboxane receptors (SQ29548) to confirm mechanism .

- 3D Kidney Organoids : Expose to hyperuricemic serum (SUA ≥5 mg/dL) to model crystal-independent tubular injury and screen nephroprotective compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.